

2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride molecular structure

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Compound of Interest

Compound Name: 2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride

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An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of **2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride**

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Abstract

This technical guide provides a comprehensive analysis of **2-(3-chlorophenoxy)ethane-1-sulfonyl chloride**, a molecule of interest for researchers and professionals in drug development and organic synthesis. While direct literature on this specific compound is scarce[1], this document elucidates its core characteristics by examining its constituent chemical moieties: the 3-chlorophenoxy group, the ethane bridge, and the highly reactive sulfonyl chloride functional group. We will explore its predicted molecular properties, propose a logical synthetic pathway, detail its expected reactivity based on established chemical principles, and outline its potential applications as a versatile building block in medicinal chemistry. This guide is designed to be a foundational resource, providing both theoretical understanding and practical insights.

Molecular Structure and Predicted Properties

The molecular structure of **2-(3-chlorophenoxy)ethane-1-sulfonyl chloride** is characterized by an aromatic chlorophenoxy group linked via an ether bond to an ethanesulfonyl chloride moiety. The electrophilic nature of the sulfur atom in the sulfonyl chloride group is the primary driver of this molecule's reactivity.^[2]

Structural Breakdown

- **3-Chlorophenoxy Group:** The presence of a chlorine atom on the meta position of the phenyl ring influences the molecule's electronic properties and potential for intermolecular interactions.
- **Ether Linkage:** The ether bond provides a degree of conformational flexibility.
- **Ethane Bridge:** This two-carbon spacer separates the aromatic ring from the reactive sulfonyl chloride group.
- **Sulfonyl Chloride Group (-SO₂Cl):** This is the key functional group, rendering the molecule highly susceptible to nucleophilic attack. It is a powerful electrophile, making it an excellent precursor for a variety of sulfur-containing compounds.^{[2][3][4]}

Predicted Physicochemical Properties

While experimental data is not readily available, we can predict several key properties based on its structure.

Property	Predicted Value	Source
Molecular Formula	C ₈ H ₈ Cl ₂ O ₂ S	[1]
Molecular Weight	239.12 g/mol	Calculated
Monoisotopic Mass	237.9622 Da	[1]
SMILES	<chem>C1=CC(=CC(=C1)Cl)OCCS(=O)(=O)Cl</chem>	Inferred
InChI	InChI=1S/C8H8Cl2O3S/c9-7-2-1-3-8(6-7)13-5-4-14(10,11)12/h1-3,6H,4-5H2	Inferred
XlogP (predicted)	3.0	[1]

Note: The SMILES and InChI strings have been adapted to reflect the phenoxy ether linkage rather than the phenyl linkage shown in the PubChemLite entry for the isomeric 2-(3-chlorophenyl)ethane-1-sulfonyl chloride.

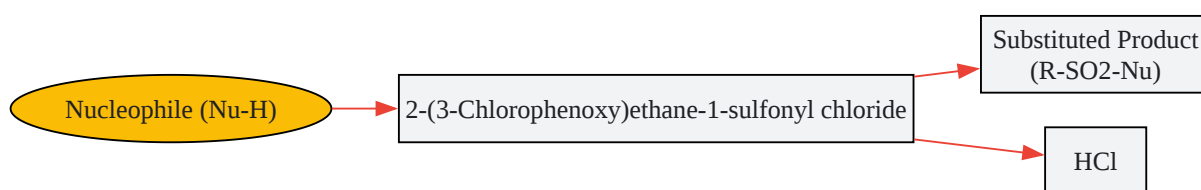
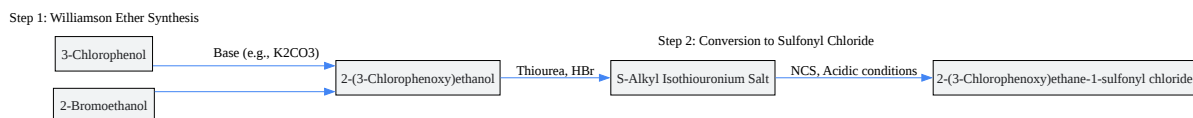
Proposed Synthesis and Characterization

A plausible and efficient synthesis of **2-(3-chlorophenoxy)ethane-1-sulfonyl chloride** can be envisioned in a multi-step process starting from commercially available precursors.

Synthetic Pathway

The proposed synthesis involves two key transformations:

- **Williamson Ether Synthesis:** Formation of the ether linkage by reacting 3-chlorophenol with a suitable 2-carbon electrophile.
- **Conversion to Sulfonyl Chloride:** Transformation of the terminal functional group on the ethane chain into a sulfonyl chloride.



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Sources

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